(2-Ethoxyphenyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
(2-ethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-2-13-9-6-4-3-5-8(9)7-14(10,11)12/h3-6H,2,7H2,1H3 |
InChI Key |
ZGDBCOVXJFWHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethoxyphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2-ethoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group of 2-ethoxyphenol with the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Reduction Reactions: It can be reduced to (2-ethoxyphenyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (2-ethoxyphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines
Sulfonate Ester Derivatives: Formed from reactions with alcohols
(2-Ethoxyphenyl)methanesulfonic Acid: Formed from oxidation reactions
Scientific Research Applications
(2-Ethoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and physical properties of sulfonyl chlorides are influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Electronic Comparison
| Compound Name | Molecular Formula | Substituent(s) | Electronic Effect | Steric Hindrance |
|---|---|---|---|---|
| Methanesulfonyl chloride | CH₃SO₂Cl | None (aliphatic) | High electrophilicity | Low |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Phenyl | Moderate electrophilicity | Moderate |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | p-Methylphenyl | Electron-donating (methyl) | Low |
| (2-Methylphenyl)methanesulfonyl chloride | C₈H₉ClO₂S | o-Methylphenyl | Steric hindrance dominates | High |
| (2-Cyanophenyl)methanesulfonyl chloride | C₈H₆ClNO₂S | o-Cyanophenyl | Electron-withdrawing (cyano) | Moderate |
| (2-Ethoxyphenyl)methanesulfonyl chloride | C₉H₁₁ClO₃S | o-Ethoxyphenyl | Electron-donating (ethoxy) | High |
- Key Insight: The ethoxy group in the target compound donates electrons via resonance, slightly reducing electrophilicity compared to electron-withdrawing substituents (e.g., cyano). However, steric hindrance at the ortho position slows nucleophilic attacks .
Reactivity and Stability
Sulfonyl chlorides vary in reactivity based on substituents and stability under hydrolytic conditions:
Table 2: Reactivity Comparison
| Compound Name | Reactivity with NaOH (2.5 M) | Hydrolysis Rate | Thermal Stability |
|---|---|---|---|
| Methanesulfonyl chloride | Immediate reaction (room temp) | Fast | Moderate |
| Benzenesulfonyl chloride | Requires reflux (1–24 h) | Slow | High |
| p-Toluenesulfonyl chloride | Requires prolonged stirring | Moderate | High |
| This compound | Predicted: Slow (steric hindrance) | Moderate | High |
- Evidence : Methanesulfonyl chloride reacts violently with water/NaOH, while benzenesulfonyl derivatives require extended reaction times due to lower electrophilicity . The ortho-ethoxy group in the target compound likely further slows hydrolysis due to steric effects.
Physical Properties
Substituents significantly impact boiling points, solubility, and handling requirements:
Table 3: Physical Properties
| Compound Name | Boiling Point (°C) | Density (g/mL) | Solubility (Polar Solvents) |
|---|---|---|---|
| Methanesulfonyl chloride | 60 (21 mmHg) | 1.48 | High |
| Benzenesulfonyl chloride | 251 (760 mmHg) | 1.38 | Moderate |
| (2-Methylphenyl)methanesulfonyl chloride | N/A | N/A | Moderate |
| This compound | ~150–180 (estimated) | ~1.3–1.4 | Moderate-High |
- Notes: The ethoxy group enhances solubility in organic solvents compared to aliphatic sulfonyl chlorides .
Table 4: Hazard Profile
| Compound Name | Corrosivity | Acute Toxicity (Oral/Skin) | Environmental Impact |
|---|---|---|---|
| Methanesulfonyl chloride | High | H314, H330 | H412 (aquatic toxic) |
| Benzenesulfonyl chloride | Moderate | H301, H311 | H411 |
| This compound | High | Predicted: H301, H314 | H412 |
- Evidence : Methanesulfonyl chloride is highly corrosive and toxic, while aromatic derivatives exhibit slightly reduced volatility but similar hazards .
Q & A
Q. What are the recommended synthetic routes for (2-Ethoxyphenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of aryl methanesulfonyl chlorides typically involves sulfonation followed by chlorination. For this compound, a plausible route is:
Sulfonation : React 2-ethoxytoluene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (70–80°C) to yield the sulfonyl chloride .
Key Variables :
- Temperature : Excessive heat during sulfonation can lead to over-sulfonation or decomposition.
- Stoichiometry : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion of sulfonic acid to sulfonyl chloride.
Yield Optimization : Purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) typically achieves 60–75% yields .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: This compound is classified as corrosive and toxic based on analogous sulfonyl chlorides (e.g., methanesulfonyl chloride ):
- Personal Protective Equipment (PPE) :
- Nitrile gloves (JIS T 8116 standard), chemical-resistant lab coats, and sealed goggles.
- Fume hood with >0.5 m/s face velocity for all manipulations.
- Emergency Procedures :
- Storage : Store in amber glass bottles under inert gas (argon) at 2–8°C to prevent hydrolysis .
Q. How can researchers analytically characterize this compound, and what spectral signatures are definitive?
Methodological Answer: Key Techniques :
- NMR :
- FT-IR : Strong S=O asymmetric stretching at 1360–1370 cm⁻¹ and 1150–1160 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 234 (M⁺) with fragmentation patterns at m/z 199 (loss of Cl) and m/z 139 (aryl fragment) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other aryl sulfonyl chlorides in nucleophilic substitution reactions?
Methodological Answer: The 2-ethoxy group introduces steric and electronic effects:
- Steric Hindrance : The ortho-substituent reduces accessibility to the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) compared to para-substituted analogs .
- Electronic Effects : The ethoxy group’s electron-donating nature slightly deactivates the sulfonyl chloride, requiring harsher conditions (e.g., 60°C in DMF) for reactions with weak nucleophiles like thiophenol .
Experimental Design : - Compare reaction rates with p-toluenesulfonyl chloride under identical conditions (solvent, temperature).
- Monitor progress via TLC (silica, eluent: 7:3 hexane/ethyl acetate) or in situ IR for S=O bond disappearance .
Q. What strategies mitigate contradictory data in biological activity studies of this compound derivatives?
Methodological Answer: Contradictions often arise from:
Purity Variability : Residual solvents (e.g., DCM) in the compound can skew enzyme inhibition assays. Validate purity via HPLC (>98%) before biological testing .
Solvent Effects : DMSO (common stock solvent) may alter protein conformation. Use low concentrations (<1% v/v) and include solvent controls .
Metabolic Instability : Sulfonamide derivatives may undergo rapid hepatic oxidation. Perform microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to identify labile metabolites .
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic reactions?
Methodological Answer:
- Isotopic Labeling : Synthesize the compound with ³⁶S or deuterated ethoxy groups to track sulfur incorporation in products via MS or NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using proto- and deutero-ethoxy analogs to identify rate-determining steps (e.g., C-S bond cleavage) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify electronic bottlenecks in sulfonamide formation .
Q. What are the stability thresholds for this compound under varying storage conditions, and how does decomposition impact experimental reproducibility?
Methodological Answer:
- Thermal Stability : Decomposes above 40°C, releasing SO₂ and HCl (detectable via FT-IR at 1300–1250 cm⁻¹) .
- Hydrolytic Stability : Half-life in humid air (50% RH, 25°C): ~4 hours. Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to sulfonic acid .
Impact on Reproducibility : Degradation reduces effective reagent concentration, leading to inconsistent yields. Pre-test batches via titrimetry (silver nitrate for active Cl⁻) before critical experiments .
Q. What computational tools predict the bioactivity of sulfonamide derivatives synthesized from this compound?
Methodological Answer:
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptor count to predict membrane permeability and target binding .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., carbonic anhydrase, COX-2) .
- ADMET Prediction : SwissADME or ADMETlab 2.0 to forecast toxicity, hepatic clearance, and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
